molecular formula C14H17N5O2 B11932368 tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate

tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate

Cat. No.: B11932368
M. Wt: 287.32 g/mol
InChI Key: XMQNAMRTNCVNQG-UHFFFAOYSA-N
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Description

tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate is a chemical compound with the molecular formula C15H19N5O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tetrazine ring, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate typically involves multiple steps. One common method involves the reaction of carbamate with tetrazine derivatives. For example, a stirred mixture of carbamate, acetonitrile, and anhydrous nickel dichloride is treated dropwise with hydrazine. The reaction mixture is then stirred at 60°C for 24 hours. Afterward, a solution of sodium nitrite in water is carefully added, followed by hydrochloric acid until the evolution of nitrous oxides ceases. The resulting solution is extracted with ethyl acetate, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and ethyl acetate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with trifluoroacetic acid in dichloromethane at room temperature can yield (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine trifluoroacetic acid salt .

Scientific Research Applications

tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate involves its interaction with specific molecular targets and pathways. The tetrazine ring in the compound is known to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. This property makes it useful in various biological and medical applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate
  • Methyltetrazine-amine hydrochloride

Uniqueness

tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate is unique due to its specific structure, which includes a tetrazine ring. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds .

Biological Activity

tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural features, particularly the presence of a tetrazine ring, suggest potential applications in drug development and biological imaging. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C15H19N5O2, with a molecular weight of 287.32 g/mol. The compound is characterized by its carbamate functional group attached to a benzyl moiety and a tetrazine ring.

PropertyValue
Molecular Formula C15H19N5O2
Molecular Weight 287.32 g/mol
IUPAC Name tert-butyl N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate
InChI Key XMQNAMRTNCVNQG-UHFFFAOYSA-N

The mechanism of action of this compound involves its ability to participate in bioorthogonal reactions. These reactions allow the compound to interact with biomolecules without disrupting native biochemical processes. The tetrazine moiety is particularly useful in click chemistry applications for labeling and imaging in biological systems .

Biological Activity

Recent studies have explored various aspects of the biological activity of this compound:

  • Anticancer Activity : Research indicates that compounds containing tetrazine rings can exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, one study demonstrated that tetrazine derivatives could be developed into pretargeted imaging agents for cancer detection .
  • Bioorthogonal Chemistry : The tetrazine moiety allows for rapid and selective reactions with trans-cyclooctenes (TCOs), making it valuable for labeling biomolecules in live cells. This property has been exploited in imaging techniques to visualize cellular processes .
  • Potential Drug Development : The unique structure of this compound suggests it could serve as a precursor for new therapeutic agents. Ongoing research is aimed at modifying the compound to enhance its efficacy and specificity against various diseases .

Case Studies

Several case studies highlight the biological applications of this compound:

  • Study on Imaging Agents : A study published in MDPI explored bispyridyl tetrazines as pretargeted imaging agents in vivo. The findings indicated that these compounds could significantly improve tumor-to-background ratios in imaging applications compared to traditional methods .
  • Antiviral Applications : Another investigation into modified oligonucleotides linked to tetrazine derivatives showed promising results in inhibiting viral replication in cell lines. The modifications enhanced cellular uptake and activity against HIV .

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

tert-butyl N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C14H17N5O2/c1-14(2,3)21-13(20)15-8-10-4-6-11(7-5-10)12-18-16-9-17-19-12/h4-7,9H,8H2,1-3H3,(H,15,20)

InChI Key

XMQNAMRTNCVNQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2

Origin of Product

United States

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